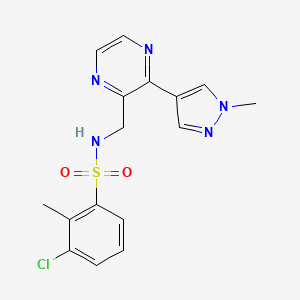

3-chloro-2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-2-methyl-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN5O2S/c1-11-13(17)4-3-5-15(11)25(23,24)21-9-14-16(19-7-6-18-14)12-8-20-22(2)10-12/h3-8,10,21H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINBIMHEOQGXDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NC=CN=C2C3=CN(N=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-chloro-2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Key Properties:

- Molecular Weight: 348.84 g/mol

- CAS Number: Not specifically listed but can be derived from its structural components.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies suggest that it may act as a kinase inhibitor, similar to other pyrazole derivatives, which have been shown to modulate kinase activity linked to cancer progression and other diseases .

Anticancer Properties

Recent research has indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- IC50 Values: Studies have reported IC50 values ranging from 3.79 µM to 42.30 µM for related pyrazole compounds against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 | 3.79 |

| Compound B | SF-268 | 12.50 |

| Compound C | NCI-H460 | 42.30 |

Anti-inflammatory Activity

Compounds containing pyrazole moieties have also shown anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX has been observed, suggesting a potential therapeutic role in inflammatory diseases .

Case Studies

-

Case Study on Pyrazole Derivatives:

A study evaluated a series of pyrazole derivatives for their anticancer activity. Among them, a derivative similar to this compound demonstrated significant inhibition of cell proliferation in vitro. -

Clinical Relevance:

The compound's structural analogs have been tested in clinical settings for their efficacy in treating specific cancers, showing promising results in reducing tumor size and improving patient outcomes.

Comparison with Similar Compounds

(a) Pyrazine vs. Pyrimidine/Pyridazine Systems

- Target Compound : Contains a pyrazine ring linked to a benzenesulfonamide group. Pyrazine’s electron-deficient nature may enhance π-π stacking interactions in enzyme binding pockets.

- Pyrimidine-Based Analog (): The compound 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide features a pyrazolo-pyrimidine core. Pyrimidine’s higher electronegativity and hydrogen-bonding capacity could improve target affinity compared to pyrazine .

- Pyridazine Derivative (): 4-Amino-N-(6-chloro-3-pyridazinyl)benzenesulfonamide uses a pyridazine ring.

(b) Pyrazole Substitution

- Target Compound : A 1-methylpyrazole group is attached to the pyrazine ring. Methylation likely enhances metabolic stability by reducing oxidative degradation.

- Pyrazolo[1,5-a]pyrazine Derivatives (): Compounds like 2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-7-[(3S)-3-[(diethylamino)methyl]pyrrolidin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one incorporate dimethylpyrazole fused to pyrazine.

Substituent Effects on Physicochemical Properties

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-chloro-2-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzenesulfonamide, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves sequential steps:

Pyrazole ring formation : React hydrazine derivatives with carbonyl compounds (e.g., ketones or aldehydes) under controlled pH and temperature .

Sulfonamide linkage : Couple the pyrazole-pyrazine intermediate with a benzenesulfonyl chloride derivative via nucleophilic substitution. Key parameters include solvent polarity (e.g., DCM or THF) and reaction time (24–48 hours) .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate the product .

- Yield Optimization : Lower temperatures (0–5°C) during sulfonamide coupling reduce side reactions, while excess sulfonyl chloride (1.2–1.5 eq.) improves conversion .

Q. How is the molecular structure of this compound validated, and what spectroscopic techniques are essential?

- Structural Confirmation :

- NMR : - and -NMR identify proton environments (e.g., methyl groups at δ 2.4–2.6 ppm, pyrazine protons at δ 8.1–8.5 ppm) and confirm sulfonamide connectivity .

- HRMS : High-resolution mass spectrometry validates the molecular formula (e.g., [M+H] at m/z 418.08) .

- X-ray Crystallography : Resolves bond angles and spatial arrangement of the pyrazine-pyrazole core .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Solubility :

- Highly soluble in polar aprotic solvents (DMSO, DMF) but poorly soluble in water. Solubility in ethanol is moderate (~5 mg/mL at 25°C) .

- Stability :

- Stable at pH 4–7; degradation occurs under strongly acidic (pH < 2) or basic (pH > 9) conditions, with sulfonamide bond hydrolysis as the primary pathway .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved?

- Case Study : Discrepancies in IC values (e.g., 0.5 µM vs. 5 µM in kinase assays) may arise from:

Assay Conditions : Variations in ATP concentration (10 µM vs. 100 µM) or buffer ionic strength .

Protein Conformation : Target kinase flexibility (e.g., DFG-in vs. DFG-out states) alters binding pocket accessibility .

- Resolution : Use orthogonal assays (SPR, ITC) to validate binding kinetics and structural studies (cryo-EM) to confirm binding poses .

Q. What strategies optimize the compound’s pharmacokinetic properties without altering its core pharmacophore?

- Approaches :

Prodrug Design : Introduce ester or carbamate groups on the sulfonamide nitrogen to enhance oral bioavailability .

Crystallinity Modulation : Co-crystallization with succinic acid improves dissolution rates .

Metabolic Stability : Deuteration of the methyl group reduces CYP450-mediated oxidation .

Q. How do computational models predict interactions between this compound and its biological targets?

- Methodology :

Docking Studies : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets, highlighting hydrogen bonds between the sulfonamide group and conserved lysine residues .

MD Simulations : 100-ns simulations reveal stable binding with RMSD < 2 Å, but solvent exposure of the pyrazine ring may limit membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.